2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a dihydroisoquinoline moiety fused with a fluorinated benzothiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions can produce a variety of functionalized benzothiazole compounds .
Scientific Research Applications
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes and receptors.
Material Science: The unique structural properties of this compound make it useful in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorinated benzothiazole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent inhibitor of aldo-keto reductase AKR1C3 and has been studied for its potential in cancer therapy.
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds have shown significant antifungal activity and are being explored as potential agricultural fungicides.
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole stands out due to its unique combination of a dihydroisoquinoline moiety and a fluorinated benzothiazole ring.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-fluoro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2S/c17-13-5-6-14-15(9-13)20-16(18-14)19-8-7-11-3-1-2-4-12(11)10-19/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZMGGAESHHWCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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